molecular formula C18H16O8 B1236070 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- CAS No. 57393-71-2

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-

Cat. No. B1236070
CAS RN: 57393-71-2
M. Wt: 360.3 g/mol
InChI Key: KHZSFBNUQVEEQR-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy (4H-1-BP-4-OH-5,7-DH-2-(4-OH-PH)-3,6,8-TM) is a phenolic compound that has been studied for its potential application in a variety of scientific research areas. It is a derivative of the naturally occurring phenolic compound, 4-hydroxybenzopyran-4-one (4-HBP). 4H-1-BP-4-OH-5,7-DH-2-(4-OH-PH)-3,6,8-TM has been studied for its potential to act as a potential antioxidant, anti-inflammatory, and anti-cancer agent. In addition, 4H-1-BP-4-OH-5,7-DH-2-(4-OH-PH)-3,6,8-TM has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Scientific Research Applications

Antimicrobial Agent

Sarothrin has been found to have antimicrobial properties. It has been shown to inhibit the growth of Staphylococcus aureus , a pathogen that causes an estimated 478,000 hospitalizations in the US annually . This suggests that Sarothrin could potentially be used in the development of new antimicrobial treatments.

Efflux Pump Inhibitor

In addition to its antimicrobial properties, Sarothrin has also been found to possess efflux pump inhibitory activity . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells. They are particularly of interest in medicine due to their role in antibiotic resistance. Sarothrin’s ability to inhibit these pumps could make it valuable in combating antibiotic-resistant bacterial strains.

Potential Use in Botanicals

Sarothrin is present in the plant Alkanna orientalis and other botanicals, including Encelia densifolia (Asteraceae), Ononis rotundifolia (Fabaceae), and Gardenia obtusifolia (Rubiaceae) . This suggests potential uses of Sarothrin in botanical and herbal medicine.

Treatment for Digestive Problems

The plant genus Alkanna orientalis, which contains Sarothrin, was traditionally employed as a treatment for digestive problems . While more research is needed, this suggests that Sarothrin may have potential applications in the treatment of digestive disorders.

Wound Healing

Alkanna orientalis has also been used for wound healing . Given that Sarothrin is a component of this plant, it may contribute to its wound-healing properties, suggesting potential applications in the development of wound care products.

Mechanism of Action

Target of Action

Sarothrin, also known as 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-, primarily targets bacterial cells . It has been found to inhibit the growth of Mycobacterium smegmatis and Staphylococcus aureus . The primary targets of Sarothrin are the efflux pumps of these bacterial cells .

Mode of Action

Sarothrin interacts with its targets, the efflux pumps, by inhibiting their activity . Efflux pumps are proteins involved in removing toxic substances from bacterial cells. By inhibiting these pumps, Sarothrin prevents the removal of antimicrobial agents from the bacterial cells, thereby increasing the effectiveness of these agents .

Biochemical Pathways

It is known that efflux pumps play a crucial role in the resistance of bacteria to antibiotics . By inhibiting these pumps, Sarothrin could potentially affect the biochemical pathways associated with antibiotic resistance .

Pharmacokinetics

It is known that sarothrin can inhibit the growth of certain bacteria, suggesting that it can be absorbed and distributed to the site of infection .

Result of Action

The inhibition of efflux pumps by Sarothrin results in an increased concentration of antimicrobial agents inside the bacterial cells . This can lead to the death of the bacteria, thereby treating the infection .

Action Environment

The action of Sarothrin can be influenced by various environmental factors. For instance, the presence of other antimicrobial compounds can enhance the effectiveness of Sarothrin . Additionally, the specific characteristics of the bacterial species, such as the type and number of efflux pumps, can also affect the efficacy of Sarothrin .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-16-11(20)10-12(21)17(24-2)14(8-4-6-9(19)7-5-8)26-15(10)18(25-3)13(16)22/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZSFBNUQVEEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205983
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57393-71-2
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057393712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Reactant of Route 2
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Reactant of Route 3
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Reactant of Route 4
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Reactant of Route 5
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Reactant of Route 6
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-

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